molecular formula C16H15ClN2O3 B11098219 N-(4-chlorophenyl)-N'-(2-phenoxyethyl)ethanediamide

N-(4-chlorophenyl)-N'-(2-phenoxyethyl)ethanediamide

Cat. No.: B11098219
M. Wt: 318.75 g/mol
InChI Key: NRGIEKPFKMTRLV-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N-(2-PHENOXYETHYL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a 4-chlorophenyl group and a 2-phenoxyethyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-(2-PHENOXYETHYL)ETHANEDIAMIDE typically involves the reaction of 4-chloroaniline with 2-phenoxyethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of N-(4-CHLOROPHENYL)-N-(2-PHENOXYETHYL)ETHANEDIAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N-(2-PHENOXYETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N-(2-PHENOXYETHYL)ETHANEDIAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-(2-PHENOXYETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-N-(2-PHENOXYETHYL)ETHANEDIAMIDE
  • N-(4-METHOXYPHENYL)-N-(2-PHENOXYETHYL)ETHANEDIAMIDE
  • N-(4-NITROPHENYL)-N-(2-PHENOXYETHYL)ETHANEDIAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-N-(2-PHENOXYETHYL)ETHANEDIAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N-(2-phenoxyethyl)oxamide

InChI

InChI=1S/C16H15ClN2O3/c17-12-6-8-13(9-7-12)19-16(21)15(20)18-10-11-22-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,20)(H,19,21)

InChI Key

NRGIEKPFKMTRLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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